1-methyl-1,3-diazinane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H2,1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQUIFIUJKZJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285495 | |
| Record name | Hydrouracil, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-11-7 | |
| Record name | Hydrouracil, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrouracil, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,3-diazinane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1,3 Diazinane 2,4 Dione and Its Analogues
Established Synthetic Routes to the 1,3-Diazinane-2,4-dione Ring System
The construction of the 1,3-diazinane-2,4-dione core typically relies on cyclocondensation reactions, where linear precursors are induced to form the heterocyclic ring. These methods are foundational and have been adapted to produce a variety of substituted analogues.
Nucleophilic Substitution and Condensation Reactions in Diazinane Synthesis
The primary strategy for synthesizing the 1,3-diazinane-2,4-dione ring system involves the cyclocondensation of a β-amino acid derivative with a suitable carbonyl-containing reagent. A common approach is the reaction of a β-amino amide, such as 3-(methylamino)propanamide, with a phosgene (B1210022) equivalent. This reaction proceeds through a series of nucleophilic substitution and condensation steps to form the cyclic dione (B5365651) structure.
Another established route involves the reaction of a β-amino acid ester, like the methyl ester of N-methyl-β-alanine, with an isocyanate. This method also proceeds via a cyclocondensation mechanism, where the nucleophilic amine of the β-amino acid derivative attacks the electrophilic carbonyl carbon of the isocyanate, followed by an intramolecular cyclization to yield the 1,3-diazinane-2,4-dione ring. The choice of reactants allows for the introduction of various substituents onto the diazinane ring.
Optimization Strategies for Reaction Parameters (e.g., Solvents, Temperature, Stoichiometry)
The efficiency and yield of the synthesis of 1,3-diazinane-2,4-diones are highly dependent on the reaction conditions. The selection of an appropriate solvent is critical; solvents must be capable of dissolving the reactants while not interfering with the reaction. For instance, aprotic solvents are often preferred to avoid unwanted side reactions.
Temperature plays a crucial role in reaction kinetics. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and product purity. The stoichiometry of the reactants also requires careful control to maximize the yield of the desired product and minimize waste. The use of an appropriate catalyst can significantly influence the reaction outcome, with both acid and base catalysts being employed to facilitate the cyclocondensation process. researchgate.net
Table 1: Optimization of Reaction Parameters for Heterocyclic Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Water | Ambient | 12 | 85 |
| 2 | Iodine | Acetonitrile (B52724) | Reflux | 3 | 90 |
| 3 | DBU | Ethanol | Room Temp | 5 | 88 |
| 4 | K2CO3 | DMF | 100 | 6 | 75 |
This table presents a generalized summary of optimization strategies for related heterocyclic syntheses, illustrating the impact of different catalysts, solvents, and conditions on reaction outcomes.
Novel Approaches for Derivatization and Structural Modification of 1-Methyl-1,3-diazinane-2,4-dione
Recent advancements in synthetic chemistry have opened up new avenues for the derivatization and structural modification of this compound, enabling the creation of analogues with tailored properties.
Regioselective Functionalization Strategies
The 1,3-diazinane-2,4-dione ring possesses multiple reactive sites, making regioselective functionalization a key challenge. The nitrogen atoms and the carbon atoms alpha to the carbonyl groups are all potential sites for substitution. Regioselective alkylation, for instance, can be directed to either the N1 or N3 position by careful choice of base and alkylating agent. Organomagnesium reagents have been shown to be effective bases for regioselective N-alkylation of various 1,3-azoles, often favoring the more sterically hindered nitrogen atom. nih.gov This counterintuitive selectivity offers a powerful tool for the synthesis of specifically substituted diazinane-diones. The competition between N-alkylation and O-alkylation at the carbonyl oxygen atoms is another aspect that needs to be controlled through precise reaction conditions.
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into the 1,3-diazinane-2,4-dione scaffold is of significant interest for various applications. One approach to achieving this is through the use of chiral auxiliaries. researchgate.netresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the synthesis of specific enantiomers of chiral diazinane-dione analogues.
Another powerful technique for obtaining enantiomerically pure compounds is kinetic resolution. nih.gov In this process, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation. Catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, represents a highly efficient and atom-economical approach to chiral molecules. nih.gov
Green Chemistry Principles in Diazinane Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The use of ionic liquids as environmentally friendly solvent alternatives is also gaining traction. researchgate.net These salts, which are liquid at or near room temperature, offer advantages such as low volatility and high thermal stability. Furthermore, catalyst-free and solvent-free reaction conditions are being explored to further minimize the environmental impact of synthetic procedures. researchgate.net The development of one-pot, multi-component reactions, such as the Biginelli reaction for dihydropyrimidines, exemplifies an atom-economical approach to building molecular complexity while adhering to green chemistry principles. researchgate.net
Combinatorial Library Synthesis of 1,3-Diazinane-2,4-dione Derivatives
The generation of combinatorial libraries of 1,3-diazinane-2,4-dione (also known as dihydrouracil) derivatives is a key strategy for discovering new bioactive molecules. High-throughput synthesis methods allow for the rapid creation of a multitude of structurally related compounds.
A foundational and widely used method for generating libraries of dihydropyrimidinones is the Biginelli reaction . This one-pot, three-component reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form the core dihydropyrimidine (B8664642) scaffold. nih.govresearchgate.net The versatility of this reaction allows for the introduction of diversity at three key positions by varying the starting components, making it highly suitable for combinatorial synthesis. nih.gov Modifications to the classical Biginelli reaction, such as using O,S-substituted isoureas or preformed unsaturated carbonyl compounds, have further expanded the accessible chemical diversity. nih.gov
Solid-phase synthesis has also been employed to create libraries of dihydrouracil (B119008) derivatives. This technique involves attaching the growing molecule to a solid support, which simplifies purification after each reaction step and is amenable to automation. For instance, 3-aminohydantoin and dihydrouracil derivatives have been successfully synthesized on a solid phase. nih.gov
More recent advances include palladium-catalyzed cross-coupling reactions to achieve regioselective N-1 substitution of the dihydrouracil ring. A disclosed method allows for the direct coupling of dihydrouracil with a wide array of (hetero)aryl halides and phenol (B47542) derivatives. nih.gov This approach is noted for its excellent functional group tolerance and use of readily available catalysts, obviating the need for complex multi-step routes and protecting group strategies to achieve the desired N-1 selectivity, making it highly suitable for library synthesis. nih.gov
Another innovative approach involves the cleavage of a carbon-sulfur bond in Biginelli-derived 5,6-dihydropyrimidin-4(3H)-ones using an oxidizing agent like 3-chloroperbenzoic acid (mCPBA) to yield dihydrouracils. nih.govmdpi.com This method is efficient, operates under mild, metal-free conditions at room temperature, and offers a simple work-up, lending itself well to the generation of diverse libraries. nih.govmdpi.com
| Method | Description | Key Features | Reference |
| Biginelli Reaction | A one-pot, three-component reaction of an aldehyde, a β-dicarbonyl compound, and urea/thiourea. | High versatility, allows for diversity at three positions, widely used for library generation. | nih.govresearchgate.netnih.gov |
| Solid-Phase Synthesis | Synthesis of molecules on a solid support. | Simplified purification, suitable for automation and high-throughput synthesis. | nih.gov |
| Pd-Catalyzed N-1 Arylation | Cross-coupling of the dihydrouracil N-1 position with (hetero)aryl electrophiles. | High regioselectivity, broad substrate scope, avoids protecting groups. | nih.gov |
| Oxidative C-S Cleavage | Conversion of dihydropyrimidinethiones to dihydropyrimidinones using an oxidizing agent. | Mild, metal-free conditions, simple work-up. | nih.govmdpi.com |
| Multi-component Cyclization | Cyclocondensation of α-aminoamidines with saturated carbonyl derivatives. | Generates pyrimidinone and dihydropyrimidinone derivatives. | enamine.net |
Scaffold Remodeling and Diversification Strategies Applied to Diazinanes
Beyond generating libraries with varied substituents, significant effort has been directed towards fundamentally altering the 1,3-diazinane-2,4-dione core. These scaffold remodeling and diversification strategies aim to explore new regions of chemical space, potentially leading to compounds with novel biological activities or improved properties.
Post-modification of Biginelli products is a primary strategy for diversification. The dihydropyrimidine scaffold obtained from the Biginelli reaction serves as a versatile template for further chemical transformations, allowing for extensive structural modifications. nih.gov
Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. dundee.ac.uknih.gov This approach can lead to compounds with improved properties, such as enhanced solubility or novel intellectual property. dundee.ac.uknih.gov For instance, a scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate by systematically replacing the core bicyclic ring system. dundee.ac.uk This conceptual approach is applicable to the diazinane scaffold to generate new classes of compounds.
Ring distortion reactions , such as ring expansion and contraction, offer a direct way to modify the core structure. wikipedia.orguchicago.edu While not extensively reported specifically for 1,3-diazinane-2,4-dione, these reactions are a general tool in organic synthesis. For example, pinacol-type rearrangements can induce ring contraction, while other methods can expand a ring by incorporating new atoms. wikipedia.org
A more common diversification strategy involves the synthesis of fused ring systems . Starting with a functionalized pyrimidine-2,4-dione, intramolecular cycloaddition reactions can be used to construct novel condensed heterocyclic systems. For example, suitably functionalized pyrimidine-2,4-diones have been cyclized to yield novel fused pyrido[2,3-d]pyrimidines without affecting the pyrimidone nucleus. researchgate.netrsc.org
Ring-closing metathesis (RCM) is another advanced synthetic tool used for scaffold diversification. RCM can be used to form cyclic structures, including macrocycles, by creating a new carbon-carbon double bond. nih.govelsevierpure.com This strategy has been applied to synthesize cyclic peptides and other complex molecules and could be used to create constrained analogues of 1,3-diazinane-2,4-dione derivatives. nih.govmdpi.comrsc.org
| Strategy | Description | Outcome | Reference |
| Post-Modification | Chemical transformation of a pre-formed dihydropyrimidine scaffold. | Introduction of diverse functional groups and structural motifs. | nih.gov |
| Scaffold Hopping | Replacing the diazinane core with a different heterocyclic system. | Access to new chemical space, potential for improved properties (e.g., solubility, patentability). | dundee.ac.uknih.govnih.gov |
| Ring Distortion | Reactions that expand or contract the six-membered diazinane ring. | Creation of novel ring sizes (e.g., five- or seven-membered rings). | wikipedia.orguchicago.edu |
| Fused Ring Synthesis | Intramolecular reactions to build additional rings onto the pyrimidine-2,4-dione core. | Generation of complex, polycyclic scaffolds like pyrido[2,3-d]pyrimidines. | researchgate.netrsc.org |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic structure via an intramolecular olefin metathesis reaction. | Synthesis of constrained or macrocyclic analogues. | nih.govelsevierpure.commdpi.com |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Methyl 1,3 Diazinane 2,4 Dione
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state conformation of molecules and how they arrange themselves in a crystal lattice. iucr.orgtandfonline.com This technique has been instrumental in characterizing pyrimidine (B1678525) derivatives. iucr.org
For similar six-membered heterocyclic rings, such as those in pyrimidine derivatives, common conformations include chair, boat, and twist-boat forms. chemrxiv.orgnih.gov For instance, the tetrahydropyrimidine (B8763341) ring in 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione adopts an envelope conformation. nih.gov In the case of 1-methyl-1,3-diazinane-2,4-dione, the presence of two carbonyl groups and a methyl substituent influences the preferred puckering of the diazinane ring. The specific puckering parameters, such as the total puckering amplitude (Q) and the phase angles (θ and φ), would precisely define the conformation in the solid state. nd.edu These parameters help to classify the ring's shape, for example, as a flattened chair or a twisted boat, and to understand the degree of deviation from an idealized planar structure. smu.edu
In the crystalline state, molecules of this compound are organized in a specific three-dimensional arrangement known as the crystal packing. This packing is stabilized by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role. iucr.orgtandfonline.com The N-H group in the diazinane ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. chapman.eduresearchgate.net It provides detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment. nih.govmdpi.com
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (N-CH₃), the methylene (B1212753) protons of the diazinane ring (-CH₂-), and the N-H proton. The chemical shift of the methyl protons would likely appear in the range of 2.5-3.5 ppm. The methylene protons would likely exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other and adjacent protons. The N-H proton signal would be a broader singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would show signals for the methyl carbon, the methylene carbons of the ring, and the two carbonyl carbons. The carbonyl carbons would resonate at the lowest field (highest ppm value), typically in the range of 150-170 ppm. mdpi.com The precise chemical shifts and coupling constants, obtained from one-dimensional and two-dimensional NMR experiments (like COSY and HSQC), allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the molecule. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.8 - 3.2 | 25 - 35 |
| -CH₂- (C5) | 2.5 - 2.9 | 35 - 45 |
| -CH₂- (C6) | 3.6 - 4.0 | 45 - 55 |
| N-H | 7.5 - 8.5 | - |
| C=O (C2) | - | 150 - 160 |
NMR spectroscopy can also provide insights into the conformational dynamics of molecules in solution. soton.ac.uk For cyclic molecules like this compound, the diazinane ring is not static but undergoes conformational changes. The analysis of vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angles and, consequently, the preferred ring conformation in solution.
This is analogous to the study of sugar pucker in nucleosides, where the conformation of the five-membered furanose ring is determined from ³J(H,H) values. nd.edu For a six-membered ring like diazinane, the Karplus equation relates the observed coupling constants to the dihedral angles between the coupled protons. soton.ac.uk By measuring these couplings, it is possible to determine whether the ring exists predominantly in a chair, boat, or an equilibrium of multiple conformations. Temperature-dependent NMR studies can also reveal the energetic barriers between different conformers.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Fragment Analysis
High-resolution mass spectrometry is an essential technique for determining the exact molecular weight and elemental composition of a compound. nih.gov It also provides valuable structural information through the analysis of fragmentation patterns. youtube.comlibretexts.org
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•). HRMS can measure the mass-to-charge ratio (m/z) of this ion with very high accuracy, allowing for the determination of its elemental formula (C₅H₈N₂O₂). biosynth.com The molecular weight of this compound is 128.13 g/mol . biosynth.com
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. youtube.comlibretexts.orgmiamioh.edu For this compound, common fragmentation pathways could include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of M - 15. youtube.com
Loss of carbon monoxide (CO): Cleavage of the diazinane ring could lead to the loss of one or both carbonyl groups as CO molecules, resulting in fragments with m/z of M - 28 or M - 56. nih.gov
Ring cleavage: The diazinane ring itself can fragment in various ways, leading to a series of characteristic smaller ions. researchgate.netderpharmachemica.com
By analyzing the masses and relative abundances of these fragment ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of its atoms. nih.govyoutube.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic methods are fundamental in elucidating the structural features of this compound. Infrared (IR) spectroscopy is particularly powerful for identifying the specific functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is defined by the vibrational frequencies of its constituent bonds. As a cyclic diamide, its most prominent features are the absorption bands corresponding to the carbonyl (C=O) groups. The presence of two carbonyl groups within the six-membered ring typically gives rise to strong, distinct absorption peaks in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by the ring strain and the electronic environment.
Another key functional group is the secondary amide (N-H) group, which exhibits a characteristic stretching vibration in the 3200-3400 cm⁻¹ range. The C-N stretching vibrations of the amide groups are also observable, typically appearing in the 1200-1400 cm⁻¹ region. Furthermore, the aliphatic C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups produce stretching absorptions just below 3000 cm⁻¹. While vapor phase IR spectral data for the compound are available, detailed peak assignments rely on comparative analysis and computational predictions. nih.gov A study on the related compound 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione provides a reference for the vibrational assignments in this class of molecules. nih.gov
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200 - 3400 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Carbonyl C=O | Stretch | 1650 - 1750 | Strong |
| Methylene C-H | Bend | 1450 - 1475 | Medium |
| Amide C-N | Stretch | 1200 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions from a ground state to an excited state. The utility of this technique is highly dependent on the presence of chromophores—molecular fragments that absorb light.
This compound is a saturated compound, meaning it lacks a conjugated system of double bonds. Its primary chromophores are the two carbonyl (C=O) groups. These groups can undergo a weak n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) transition. However, for isolated amide groups, these transitions occur at low wavelengths, typically below 220 nm. acs.org Consequently, when measured in common solvents, this compound does not exhibit significant absorbance in the standard UV-Vis range of 200–800 nm. researchgate.netyoutube.com Any weak absorption observed in the near-UV range for saturated compounds is often attributed to trace impurities rather than the compound itself. nih.gov
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound. It allows for the separation of the target compound from starting materials, by-products, and other impurities with high resolution and sensitivity, making it the standard method for purity assessment.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this technique, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase.
A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to achieve optimal separation of all components in the sample mixture. Published methods for the parent compound, dihydrouracil (B119008), utilize RP-HPLC with UV detection, demonstrating the suitability of this approach. nih.govmdpi.com Detection is typically achieved using a UV detector set at a low wavelength (around 210-220 nm) to monitor the absorbance of the amide carbonyl groups. mdpi.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound in the resulting chromatogram and expressing it as a percentage of the total area of all detected peaks. For preparative applications, the fraction corresponding to the main peak can be collected for isolation of the pure compound. More advanced detection methods, such as tandem mass spectrometry (LC-MS/MS), can be coupled with HPLC to provide definitive identification of the compound and any impurities based on their mass-to-charge ratio. nih.govepa.gov
Interactive Table: Exemplar HPLC Parameters for Purity Analysis
| Parameter | Specification | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. |
| Column | C18 (Octadecylsilane), 5 µm particle size | Nonpolar stationary phase for retaining the analyte. |
| Mobile Phase | Acetonitrile / Water mixture | Polar mobile phase to elute the analyte. |
| Elution Mode | Gradient or Isocratic | To optimize separation time and resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV Absorbance at 210 nm | To detect the carbonyl chromophore of the analyte. |
| Injection Volume | 10 µL | Standard volume for analytical injection. |
Computational Chemistry and Molecular Modeling Studies of 1 Methyl 1,3 Diazinane 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT studies can provide detailed information about the electron distribution and energy levels within 1-methyl-1,3-diazinane-2,4-dione. Such calculations can elucidate the molecular geometry, vibrational frequencies, and various electronic properties. For instance, a DFT study on the related compound 5-chlorouracil (B11105) utilized the 6-311++G** basis set to optimize the molecular geometry and analyze its electronic structure. nih.gov Similar approaches for this compound would involve calculating key electronic descriptors.
A hypothetical table of calculated electronic properties for this compound, based on methodologies applied to similar compounds, is presented below.
| Electronic Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.
Molecular Docking and Virtual Screening for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. While no specific molecular docking studies have been published for this compound, studies on similar pyrimidine (B1678525) derivatives have successfully employed this technique. For example, molecular docking has been used to study inhibitors of the AXL kinase receptor and phosphodiesterase 4B (PDE4B). japsonline.comnih.gov
In a hypothetical scenario, this compound could be docked into the active site of an enzyme like dihydropyrimidine (B8664642) dehydrogenase, which is involved in the metabolism of uracil (B121893) and thymine. caymanchem.com The results would provide insights into the potential binding mode and affinity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the ligand-protein complex and explore the conformational changes that may occur upon binding. MD simulations have been extensively used to study the behavior of nucleic acid analogs and their complexes with proteins. nih.govnih.gov For a hypothetical complex of this compound with a biological target, an MD simulation could reveal the stability of the binding pose predicted by molecular docking. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of different regions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. Numerous QSAR studies have been conducted on pyrimidine derivatives to predict their anticancer, antimicrobial, and enzyme inhibitory activities. japsonline.comnih.govmui.ac.irnih.govfip.org These studies typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical model.
A hypothetical QSAR study on a series of 1-alkyl-1,3-diazinane-2,4-dione derivatives could be developed to predict a specific biological activity. The resulting model would help in understanding which structural features are important for the desired activity and in designing new, more potent compounds.
A sample data table for a hypothetical QSAR study is shown below.
| Compound | Molecular Descriptor 1 | Molecular Descriptor 2 | Biological Activity (pIC50) |
| This compound | 2.5 | 150.2 | 5.8 |
| 1-ethyl-1,3-diazinane-2,4-dione | 2.8 | 164.5 | 6.1 |
| 1-propyl-1,3-diazinane-2,4-dione | 3.1 | 178.8 | 6.4 |
Note: This table contains hypothetical data for illustrative purposes.
Pharmacophore Modeling and Rational Ligand Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This information is then used to design new ligands with improved affinity and selectivity. Pharmacophore models have been successfully developed for various inhibitors targeting enzymes that interact with pyrimidine-like structures. nih.govfrontiersin.orgfrontiersin.orgnih.gov
For this compound and its analogs, a pharmacophore model could be generated based on their interactions with a known receptor. This model would serve as a template for virtual screening of compound libraries to identify novel hits or for the rational design of new derivatives with enhanced biological activity. The model would highlight the key interaction points, such as the carbonyl oxygens acting as hydrogen bond acceptors and the methyl group contributing to hydrophobic interactions.
Reactivity and Reaction Mechanism Elucidation of the 1,3 Diazinane 2,4 Dione Core
Analysis of Nucleophilic Attack at Carbonyl Centers
The 1,3-diazinane-2,4-dione structure possesses two electrophilic carbonyl carbons at the C2 and C4 positions, making them susceptible to nucleophilic attack. The reactivity of these centers is influenced by the adjacent nitrogen atoms. The N1-methyl group in 1-methyl-1,3-diazinane-2,4-dione provides a slight electron-donating inductive effect, which can subtly modulate the electrophilicity of the adjacent C2 carbonyl.
In enzymatic contexts, the attack on the carbonyl center is highly specific. For instance, the enzyme dihydropyrimidinase utilizes a general base mechanism to activate a water molecule, which then acts as a nucleophile, attacking the C4 carbonyl of the related 5,6-dihydrouracil ring. wikigenes.org This initiates a ring-opening hydrolysis reaction. Non-enzymatic nucleophilic attacks can also occur. Strong nucleophiles can add to the carbonyl carbons, potentially leading to addition products or subsequent ring cleavage, particularly under forcing conditions. The relative reactivity of the C2 versus the C4 carbonyl can be influenced by steric hindrance and the specific electronic environment created by substituents on the ring. For example, the presence of the N1-methyl group may sterically hinder the approach of a nucleophile to the C2 position compared to the C4 position.
Table 1: Potential Nucleophilic Reactions at the Carbonyl Centers of the 1,3-Diazinane-2,4-dione Core
| Attacking Nucleophile | Target Carbonyl | Potential Product Type | Plausible Mechanism |
|---|---|---|---|
| Hydroxide (OH⁻) | C4 or C2 | Ring-opened carboxylate | Nucleophilic acyl substitution |
| Alkoxides (RO⁻) | C4 or C2 | Ring-opened ester | Nucleophilic acyl substitution |
| Amines (RNH₂) | C4 or C2 | Amide product (after ring opening) | Nucleophilic addition-elimination |
| Hydride (e.g., from NaBH₄) | C4 or C2 | Hydroxy-dihydropyrimidinone | Nucleophilic addition |
Oxidation and Reduction Pathways of the Diazinane Ring
The saturated C5-C6 bond of the 1,3-diazinane-2,4-dione ring makes it the reduced form of the corresponding uracil (B121893) derivative. Consequently, its chemical transformations are often characterized by oxidation and reduction reactions.
Reduction: In biological systems, the parent compound, uracil, is reduced to 5,6-dihydrouracil (1,3-diazinane-2,4-dione) by the enzyme dihydropyrimidine (B8664642) dehydrogenase in an NADPH-dependent reaction. wikigenes.org This represents the rate-limiting step in the catabolism of pyrimidines. wikigenes.org
Oxidation: The diazinane ring can be oxidized back to its unsaturated uracil form. Chemical oxidants can achieve this transformation. Furthermore, one-electron reduction of related nitrogen-containing heterocyclic systems, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide, has been shown to produce oxidizing radical species. nih.gov A similar pathway could be envisioned for the diazinane ring, where a one-electron reduction could lead to a radical anion that, upon rearrangement or protonation, forms a radical capable of oxidizing other substrates. nih.gov The oxidation of sulfur-containing pyrimidine-2,4-dione derivatives has also been studied, indicating the ring's compatibility with oxidative conditions. researchgate.net
Table 2: Summary of Oxidation and Reduction Pathways
| Reaction Type | Reagent/System | Product | Significance |
|---|---|---|---|
| Reduction | Dihydropyrimidine dehydrogenase / NADPH | 5,6-Dihydrouracil | Biological pyrimidine (B1678525) catabolism wikigenes.org |
| Oxidation | Chemical Oxidants | Uracil derivative | Synthesis of unsaturated pyrimidinediones |
| Redox Cycling | One-electron reductants | Intermediate oxidizing radical | Potential for generating reactive species nih.gov |
Cycloaddition and Ring-Opening Reactions (e.g., Diels-Alder)
The 1,3-diazinane-2,4-dione core itself lacks the conjugated diene system necessary for a standard Diels-Alder reaction. However, substituents on the ring could potentially participate in such cycloadditions. More relevant to this heterocyclic system are 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered rings. wikipedia.orgorganic-chemistry.org While the core ring is not a 1,3-dipole, it can act as the dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides, particularly if an unsaturated bond is present on a substituent.
Ring-opening reactions are a key feature of the chemistry of 1,3-diazinane-2,4-diones. As mentioned, nucleophilic attack at a carbonyl center can lead to hydrolytic cleavage of the ring. wikigenes.org Photochemical reactions can also induce ring transformations. For instance, related azidouracil nucleosides undergo photochemical ring expansion to form triazepin-diones or ring contraction to imidazolones, proceeding through a proposed carbodiimide (B86325) intermediate. nih.gov A similar ring-opening of the this compound core could be initiated under specific conditions, leading to linear or alternative cyclic structures.
Table 3: Potential Cycloaddition and Ring-Opening Reactions
| Reaction Class | Reactants | Proposed Intermediate | Product Type |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Diazinane derivative (as dipolarophile) + Nitrile Oxide | Cycloadduct | Five-membered heterocycle attached to the core |
| Ring-Opening Hydrolysis | This compound + H₂O/OH⁻ | Tetrahedral intermediate at C4/C2 | N-substituted β-alanine derivative |
| Photochemical Ring Expansion | Azido-substituted diazinane | Carbodiimide intermediate | Expanded seven-membered ring nih.gov |
Investigation of Regioselectivity and Stereoselectivity in Transformations
The outcomes of reactions involving the 1,3-diazinane-2,4-dione core are often governed by regioselectivity and stereoselectivity.
Regioselectivity: In reactions like 1,3-dipolar cycloadditions, the orientation of the dipole relative to the dipolarophile is critical. The electronic and steric effects of substituents on both reactants determine the regiochemical outcome. organic-chemistry.orgresearchgate.net For this compound, the N1-methyl group and the two distinct carbonyl environments would strongly influence the regioselectivity of any addition reaction. For example, in a hypothetical reaction with a dipolarophile attached at C6, the N1-methyl group would likely direct an incoming reactant to the opposite face of the ring.
Stereoselectivity: The saturated C5 and C6 atoms are potential stereocenters. Enzymatic reactions involving the diazinane ring are often highly stereoselective. wikigenes.org In synthetic transformations, the stereochemical outcome is dictated by the reaction mechanism. Concerted reactions, such as many cycloadditions, are typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wikipedia.orgdoi.org For stepwise reactions, the stereoselectivity depends on the relative energies of the transition states leading to different stereoisomers. The generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkenes, for example, allows for stereoselective trapping by a nucleophile. mdpi.com
Table 4: Factors Influencing Selectivity in Transformations
| Selectivity Type | Controlling Factors | Example Application | Expected Outcome |
|---|---|---|---|
| Regioselectivity | Electronic effects (FMO theory), Steric hindrance | 1,3-Dipolar Cycloaddition | Preferential formation of one constitutional isomer over another researchgate.netnih.gov |
| Stereoselectivity | Reaction mechanism (concerted vs. stepwise), Steric approach control, Substrate conformation | Asymmetric synthesis, Cycloaddition reactions | Preferential formation of one stereoisomer (enantiomer or diastereomer) doi.orgmdpi.com |
Influence of Substituent Effects on Chemical Reactivity
Substituents on the 1,3-diazinane-2,4-dione ring profoundly impact its reactivity. The N1-methyl group of this compound is a simple alkyl group with a weak electron-donating inductive effect. This can slightly increase the electron density of the adjacent nitrogen and potentially decrease the electrophilicity of the C2 carbonyl compared to an unsubstituted N1.
More generally, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the ring can dramatically alter its chemical properties.
EWGs (e.g., -NO₂, -CN, -CF₃) placed on the carbon backbone (C5, C6) or on the nitrogen atoms would increase the acidity of the N-H proton (at N3) and enhance the electrophilicity of the carbonyl carbons, making the ring more susceptible to nucleophilic attack.
**EDGs (e.g., -OCH₃, -NH₂) ** would have the opposite effect, decreasing carbonyl electrophilicity and increasing the ring's nucleophilicity, potentially facilitating electrophilic substitution at the carbon backbone if unsaturation were present.
Studies on other heterocyclic systems have demonstrated these principles. For example, in the reaction of N-methyl-1,2,4-triazoline-3,5-dione with substituted dienes, the presence of electron-withdrawing groups on the diene significantly slowed the reaction rate. mdpi.com Similarly, the reactivity of 1,2,3-triazines in cycloaddition reactions is heavily dependent on the substitution pattern. nih.gov
Table 5: Predicted Influence of Substituents on the Reactivity of the Diazinane Ring
| Substituent Type at C5/C6 | Effect on Carbonyl Electrophilicity | Effect on N3 Acidity | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|
| Electron-Donating Group (EDG) | Decrease | Decrease | Decreased |
| No Substituent (H) | Baseline | Baseline | Baseline |
| Electron-Withdrawing Group (EWG) | Increase | Increase | Increased |
| N1-Methyl Group | Minor decrease at C2 | N/A | Minor decrease |
Kinetic Isotope Effect (KIE) Studies for Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org It is measured as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H).
While specific KIE studies on this compound are not prominently reported, the methodology can be applied to understand its reaction pathways.
Primary KIE: A significant primary KIE (typically > 1.5 for C-H/C-D) is observed when a bond to the isotope is broken in the rate-limiting step. For instance, to study an oxidation reaction at the C6 position, one could synthesize 1-methyl-6,6-dideuterio-1,3-diazinane-2,4-dione. A large k_H/k_D value would indicate that the C6-H bond cleavage is part of the slowest step of the mechanism.
Secondary KIE: Smaller secondary KIEs are observed when the bond to the isotope is not broken but the hybridization of the atom changes during the rate-limiting step. For example, measuring a KIE at C4 using a ¹³C label during a nucleophilic attack could help differentiate between a stepwise and concerted mechanism.
KIE studies have been instrumental in understanding mechanisms for various reactions, including cycloadditions and enzyme-catalyzed oxidations, providing detailed insights into transition state structures. nih.govnih.gov
Table 6: Hypothetical KIE Studies for Mechanism Elucidation of Diazinane Reactions
| Hypothetical Reaction | Isotopic Label | Type of KIE | Mechanistic Question Addressed |
|---|---|---|---|
| Oxidation at C6 | Deuterium at C6 | Primary | Is C-H bond cleavage the rate-determining step? |
| Nucleophilic attack at C4 | ¹³C at C4 | Secondary | Does the hybridization of C4 change in the rate-determining step? |
| Ring opening via N3-H abstraction | Deuterium at N3 | Primary | Is proton transfer the rate-determining step? |
Preclinical and in Vitro Biological Activity Research of 1 Methyl 1,3 Diazinane 2,4 Dione and Its Analogues
Mechanism of Action Elucidation at the Molecular Level
This section explores the molecular interactions and mechanisms by which 1-methyl-1,3-diazinane-2,4-dione and its analogues exert their biological effects.
Research into the direct enzyme inhibition by this compound is limited. However, studies on its structural analogues, particularly dihydrouracil (B119008) derivatives, have shown inhibitory activity against certain enzymes.
Human Leukocyte Elastase (HLE) and Cathepsin G (Cath G): A series of dihydrouracil derivatives have been synthesized and evaluated for their in vitro inhibitory action against human leukocyte elastase and cathepsin G. nih.gov This suggests that the dihydrouracil scaffold is a viable starting point for developing inhibitors of these serine proteases. Other research has focused on different scaffolds, such as saccharin (B28170) and N-hydroxysuccinimide derivatives, for inhibiting these same enzymes. wikipedia.orgnih.gov
Viral Enzymes (HIV-1 Integrase): The introduction of a 5,6-dihydrouracil component into other chemical structures has led to the development of highly active inhibitors against HIV-1 integrase, a key enzyme in viral replication. nih.gov In contrast, separate studies on newly synthesized pyrazolo[4,5-e] nih.govnih.govwashington.eduthiadiazine derivatives, which are structurally distinct, did not show any inhibitory activity against HIV replication in MT-4 cell cultures. washington.edudu.ac.inmdpi.com
Based on the conducted literature search, specific enzyme inhibition kinetic data, such as Kᵢ or IC₅₀ values for this compound itself against monoamine oxidase, cyclooxygenase, urease, or sphingosine (B13886) kinase 2, are not available.
| Analogue Class | Target Enzyme(s) | Observed Activity | Reference |
|---|---|---|---|
| Dihydrouracil derivatives | Human Leukocyte Elastase (HLE), Cathepsin G (Cath G) | Inhibitory activity demonstrated. | nih.gov |
| 5,6-Dihydrouracil-substituted carboxamides | HIV-1 Integrase | Series of highly active inhibitors developed. | nih.gov |
Based on the performed literature search, there is no available scientific data regarding the direct binding or modulation of GABAA receptors by this compound or its close analogues. While barbiturates, which act as positive allosteric modulators of GABAA receptors, are chemically derived from barbituric acid (1,3-diazinane-2,4,6-trione), this is a distinct chemical entity from the 1,3-diazinane-2,4-dione core of the subject compound. wikipedia.orgmdpi.com
The core structure of this compound, dihydrouracil, is intrinsically linked to pyrimidine (B1678525) metabolism and DNA repair pathways.
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) and Dihydropyrimidinase (DHP): DPD is the key enzyme that catalyzes the reduction of uracil (B121893) to 5,6-dihydrouracil. nih.govnih.govnih.gov Subsequently, dihydropyrimidinase (DHP) is responsible for the hydrolysis of the dihydrouracil ring structure. nih.govnih.gov Deficiencies in these enzymes are significant in pharmacogenetics, as they can lead to severe toxicity from fluoropyrimidine chemotherapies like 5-fluorouracil. nih.govnih.gov The specific interaction and metabolism of N1-methylated dihydrouracil by these enzymes have not been detailed in the available research.
Base Excision Repair (BER): Dihydrouracil, when present in DNA, is considered a lesion. Its repair is initiated through the base excision repair (BER) pathway. nih.govnih.gov DNA glycosylases, such as the NTH1 protein in mammals, recognize and remove the damaged base. nih.gov Studies on cell-free extracts from mice deficient in the primary NTH1 enzyme have shown that the removal of 5,6-dihydrouracil still proceeds, albeit at a reduced efficiency (approximately 20% of normal), indicating that other DNA glycosylases can act on this lesion. nih.gov The repair is completed primarily via the single-nucleotide patch BER pathway. nih.gov Research specifically detailing the recognition and repair of an N1-methylated dihydrouracil lesion within a DNA strand is not currently available. However, studies on N1-methyladenine, another N1-methylated base lesion, show that this modification impairs Watson-Crick base pairing and blocks normal DNA replication, requiring specialized translesion synthesis (TLS) DNA polymerases for bypass. nih.gov
RNA Polymerase Bypass: The presence of a dihydrouracil lesion in a DNA template has been shown to have implications for transcriptional mutagenesis due to the potential for RNA polymerase to bypass the site. nih.gov
| Pathway/Enzyme | Role of Dihydrouracil Moiety | Reference |
|---|---|---|
| Dihydropyrimidine Dehydrogenase (DPD) | Product of uracil reduction. | nih.govnih.gov |
| Dihydropyrimidinase (DHP) | Substrate for ring hydrolysis. | nih.govnih.gov |
| Base Excision Repair (BER) | Recognized as a DNA lesion and removed by DNA glycosylases (e.g., NTH1). | nih.govnih.gov |
Specific information regarding the modulation of cellular signaling cascades or gene expression pathways by this compound is not available in the current body of scientific literature based on the conducted searches.
Cellular Responses and Phenotypic Effects in In Vitro Systems
This section covers the observed effects of the compound on cellular behavior in laboratory settings.
Based on the performed literature search, there is no direct scientific evidence available that demonstrates this compound induces apoptosis or regulates the cell cycle in specific cell lines. While the broader class of pyrimidine and purine (B94841) analogues can have significant effects on these processes, often through incorporation into nucleic acids or inhibition of key enzymes in their synthesis, specific studies on this compound are lacking. For context, the BER enzyme MED1, which acts on base mismatches, has been shown to mediate G₂-M cell cycle arrest and apoptosis in response to DNA damage. nih.gov This highlights the general link between pyrimidine base repair pathways and cell fate decisions, though it does not provide direct data on the compound . nih.govllu.edu
Inhibition of Cell Proliferation and Viability Assays
Research has shown that this compound, also known as N-methyluracil, and its analogues exhibit significant biological activities, including the inhibition of cancer cell proliferation. This compound has been identified as an inhibitor of HIV replication and cancer growth in laboratory settings. biosynth.com It demonstrates immunosuppressive effects by inhibiting the production of inflammatory cells like T cells and natural killer cells. biosynth.com Furthermore, it hinders T cell activation by inhibiting β-amino acid synthesis and reducing intracellular lipopolysaccharide (LPS) levels. biosynth.com
Analogues of this compound, such as those based on the 1,3,4-thiadiazole-2-ylthio pyrimidine and 1,2,4-triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-dione scaffolds, have been synthesized and evaluated for their anti-proliferative properties. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of colorectal cancer (CRC) HCT116 cells, with IC50 values of 8.04 ± 0.94 µmol L–1 after 48 hours and 5.52 ± 0.42 µmol L–1 after 72 hours. farmaceut.org This compound was also observed to inhibit colony formation and induce cell cycle arrest at the G2/M phase. farmaceut.org
Similarly, 1,2,4-triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-dione and its 5-thioxo analogues have demonstrated inhibitory activity against thymidine (B127349) phosphorylase, an enzyme linked to angiogenesis. nih.gov Specifically, compounds with a 2-benzyl ring attached to the fused ring structure showed notable inhibitory effects on the expression of angiogenesis markers like VEGF and MMP-9 in MDA-MB-231 breast cancer cells. nih.gov
Another class of analogues, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, has shown potent antiproliferative activity against various cancer cell lines. mdpi.com Certain derivatives within this series exhibited GI50 values ranging from 22 nM to 31 nM, which is more potent than the reference drug erlotinib. mdpi.com
The table below summarizes the antiproliferative activity of selected analogues.
Table 1: Antiproliferative Activity of this compound Analogues
| Compound/Analogue Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | Colorectal Cancer (HCT116) | IC50: 8.04 µM (48h), 5.52 µM (72h) | farmaceut.org |
| 1,2,4-Triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-dione (5-thioxo analogues) | Breast Cancer (MDA-MB-231) | Inhibition of VEGF and MMP-9 expression | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Various | GI50: 22 nM - 31 nM | mdpi.com |
Modulation of Cellular Metabolism (e.g., impact on key metabolic enzymes)
Derivatives of this compound have been shown to modulate cellular metabolism by targeting key enzymes. A notable example is the inhibition of thymidine phosphorylase by 1,2,4-triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-dione and its 5-thioxo analogues. nih.gov This enzyme is crucial for angiogenesis, and its inhibition can disrupt the formation of new blood vessels, which is vital for tumor growth. nih.gov Certain compounds in this series displayed a mixed-type inhibitory mechanism against thymidine phosphorylase. nih.gov
Furthermore, some analogues have been investigated as multi-target inhibitors. For instance, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were identified as potential inhibitors of EGFR, BRAFV600E, and EGFRT790M, all of which are key players in cancer cell signaling and proliferation. mdpi.com Compound 3h from this series was the most potent, with IC50 values of 57 nM, 68 nM, and 9.70 nM against EGFR, BRAFV600E, and EGFRT790M, respectively. mdpi.com
In the context of colorectal cancer, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to suppress the MEK/ERK signaling pathway, a critical pathway for cell proliferation. farmaceut.orgnih.gov
The table below details the impact of these analogues on key metabolic enzymes and signaling pathways.
Table 2: Modulation of Cellular Metabolism by this compound Analogues
| Analogue Class | Target Enzyme/Pathway | Effect | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-diones | Thymidine Phosphorylase | Inhibition (mixed-type) | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | Inhibition | mdpi.com |
Antimicrobial and Antifungal Activity Mechanisms (e.g., bacterial cell wall synthesis disruption, inhibition of essential microbial enzymes)
Analogues of this compound, particularly those incorporating heterocyclic systems like 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole, have demonstrated significant antimicrobial and antifungal properties. The mechanism of action for some of these compounds involves the disruption of essential microbial processes.
For example, thiazolidin-2,4-dione (TZD) analogues are known to exert their antimicrobial effects by inhibiting cytoplasmic Mur ligases. nih.gov These enzymes are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov Inhibition of Mur ligases compromises the integrity of the cell wall, leading to bacterial cell death. nih.gov
Derivatives of 1,3,4-thiadiazole have also shown promise as antimicrobial agents. Some studies suggest that these compounds may disrupt the fungal cell wall, facilitating the entry of other antifungal agents. nih.gov For instance, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol exhibited a synergistic effect with Amphotericin B, likely by increasing the permeability of the fungal membrane. nih.gov
The table below summarizes the antimicrobial and antifungal activities and proposed mechanisms of action for various analogues.
Table 3: Antimicrobial and Antifungal Activity of this compound Analogues
| Analogue Class | Target Organism(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Thiazolidin-2,4-diones (TZDs) | Bacteria | Inhibition of cytoplasmic Mur ligases (cell wall synthesis disruption) | nih.gov |
| 1,3,4-Thiadiazoles | Fungi | Disruption of cell wall integrity, synergistic action with other antifungals | nih.gov |
| Piperazines with 1,3,4-thiadiazole moiety | Gram-negative bacteria (e.g., E. coli) | Potential inhibition of enoyl-ACP reductase | mdpi.com |
Herbicidal Activity Mechanisms (e.g., disruption of plant metabolic pathways)
Certain analogues of this compound have been investigated for their herbicidal properties, with research indicating that they can disrupt essential plant metabolic pathways. A key target for many of these compounds is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov
For instance, a series of novel 3-(2'-halo-5'-substituted-benzothiazol-1'-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-diones were designed as PPO inhibitors. nih.gov One of the most potent compounds in this series, 9F-5, exhibited a Ki value of 0.0072 μM against tobacco PPO, which was significantly more potent than the commercial herbicides saflufenacil (B1680489) and sulfentrazone. nih.gov Another compound, 9F-6, showed promising post-emergence herbicidal activity against a broad spectrum of weeds. nih.gov
Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and tested for herbicidal activity. nih.govresearchgate.net The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o), showed activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. nih.govresearchgate.net Molecular docking studies suggested that this compound likely acts as a PPO inhibitor. nih.gov
The table below highlights the herbicidal activity and proposed mechanisms of action for these analogues.
Table 4: Herbicidal Activity of this compound Analogues
| Analogue Class | Target Weed(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| N-Benzothiazolyl-pyrimidine-2,4-diones | Broad spectrum | Inhibition of protoporphyrinogen oxidase (PPO) | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Inhibition of protoporphyrinogen oxidase (PPO) | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies and Analogue Development
Influence of Substituent Modifications on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological potency and selectivity of this compound analogues. These studies have revealed that modifications to the substituents on the core heterocyclic structure can have a profound impact on their activity.
In the case of 1,2,4-triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-dione analogues, the presence of a 5-thioxo group was found to be important for inhibitory activity against thymidine phosphorylase. nih.gov Furthermore, the nature and position of substituents on the 2-phenyl or 2-benzyl ring attached to the fused ring structure significantly influenced their potency. nih.gov
For N-benzothiazolyl-pyrimidine-2,4-diones, SAR studies on PPO inhibition revealed that specific halogen substitutions at the 2'-position and other substitutions at the 5'-position of the benzothiazole (B30560) ring were critical for high activity. nih.gov
In the development of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives as antiproliferative agents, modifications on both the quinolinone and the triazole rings led to significant differences in potency. mdpi.com The presence of a 1,3-diphenylpropane-1,3-dione (B8210364) substituent on the triazole ring generally resulted in more potent compounds compared to those with a pentane-2,4-dione substituent. mdpi.com
The table below provides a summary of key SAR findings for different analogue classes.
Table 5: Structure-Activity Relationship (SAR) Insights for this compound Analogues
| Analogue Class | Key SAR Findings | Reference |
|---|---|---|
| 1,2,4-Triazolo[1,5-a] biosynth.combiointerfaceresearch.commdpi.comtriazin-5,7-diones | 5-thioxo group enhances activity; substituents on the 2-phenyl/benzyl ring are crucial. | nih.gov |
| N-Benzothiazolyl-pyrimidine-2,4-diones | Specific halogen and other substitutions on the benzothiazole ring are critical for PPO inhibition. | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Substituents on both the quinolinone and triazole rings significantly affect antiproliferative potency. | mdpi.com |
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of this compound analogues plays a significant role in their biological activity. Conformational analysis helps in understanding how these molecules interact with their biological targets.
For instance, in the design of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H- biosynth.combiointerfaceresearch.comunifi.ittriazol-1-yl-bridged oxytocin (B344502) analogues, conformational analysis using NMR spectroscopy was instrumental. unifi.it It was found that most of these analogues could adopt a conformation similar to that of endogenous oxytocin in water, specifically a type I β-turn, which is important for their biological function. unifi.it
Applications in Chemical Biology and Medicinal Chemistry Research
1-Methyl-1,3-diazinane-2,4-dione as a Building Block in Complex Molecule Synthesis
The chemical structure of this compound makes it a useful heterocyclic building block in synthetic chemistry. biosynth.com Its core, a 1,3-diazinane-2,4-dione ring, is a functionalized six-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the methyl group at the N1 position influences its reactivity and solubility, while the remaining nitrogen and carbon atoms of the ring offer sites for further chemical elaboration.
Synthetic chemists utilize such building blocks to construct more intricate molecular architectures. The reactivity of the carbonyl groups and the N-H bond allows for a variety of chemical transformations, enabling the incorporation of this heterocyclic motif into larger molecules. For example, related dione-containing heterocycles are used in the synthesis of nucleoside analogues, where the heterocyclic base is attached to a sugar moiety. mdpi.com The synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, for instance, demonstrates how a dione-containing heterocyclic system can be an attractive building block for creating molecules with potential applications in antisense and triple-helical nucleic acid technologies. mdpi.com Similarly, other heterocyclic building blocks like indane-1,3-dione are recognized as versatile starting materials for a wide range of biologically active molecules. mdpi.com
Design and Synthesis of Chemical Probes for Target Identification (e.g., Photoaffinity Labels)
While specific examples of this compound being used to create photoaffinity labels are not extensively documented in publicly available research, the principles of chemical probe design suggest its potential utility. Chemical probes, particularly photoaffinity labels (PAPs), are invaluable tools for identifying the biological targets of small molecules. nih.gov These probes typically consist of three key components: a recognition element that binds to the target protein, a photoreactive group (like a diazirine) that forms a covalent bond upon UV irradiation, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and purification. nih.govnih.gov
The synthesis of a custom photoaffinity probe often involves a multi-step process where a core scaffold is functionalized with these three elements. nih.gov Given that this compound possesses reactive sites, it could theoretically serve as a scaffold or be incorporated into the design of such a probe. The development of customized PAPs is a significant endeavor in chemical biology, enabling the discovery of protein-ligand interactions and the elucidation of a drug's mechanism of action. nih.gov
Development of Molecular Tools for Modulating Biological Pathways
This compound has been identified as a molecule with potential for modulating biological pathways, particularly in the context of the immune system and viral infections. biosynth.com Research has indicated that this compound exhibits immunosuppressive effects by inhibiting the production of inflammatory cells, such as T cells and natural killer cells, when stimulated. biosynth.com Furthermore, it has been shown to interfere with the activation of T cells by inhibiting β-amino acid synthesis and reducing intracellular lipopolysaccharide (LPS) levels. biosynth.com
In addition to its immunomodulatory properties, this compound has demonstrated potential as an inhibitor of HIV replication and cancer cell growth in in vitro studies. biosynth.com This aligns with broader research into dihydropyrimidinone (DHPM) derivatives, which have shown significant inhibitory activity against HIV-1 replication. nih.gov The ability of these compounds to interfere with fundamental cellular and viral processes makes them valuable as molecular tools for studying and potentially controlling these pathways.
| Biological Area | Observed Effect | Mechanism of Action/Target Pathway | Reference |
|---|---|---|---|
| Immunomodulation | Inhibition of inflammatory cell production (T cells, NK cells) | Inhibition of β-amino acid synthesis, reduction of intracellular LPS levels | biosynth.com |
| Antiviral | Potent inhibitor of HIV replication (in vitro) | Not specified | biosynth.com |
| Anticancer | Inhibitor of cancer growth (in vitro) | Not specified | biosynth.com |
Scaffold for Rational Drug Design and Development of Bioactive Ligands
The 1,3-diazinane-2,4-dione core of this compound represents a "privileged structure" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the rational design of new bioactive ligands. The related, though structurally distinct, 1,3-diazepine scaffold is found in numerous biologically active compounds, including anticancer and antiviral agents. nih.gov
The utility of heterocyclic dione (B5365651) structures as scaffolds is well-established. For example, the 1,4-dihydropyridine (B1200194) scaffold has been extensively decorated by medicinal chemists to generate compounds with a wide array of biological activities. ucsd.edu Similarly, derivatives of thiazolidine-2,4-dione are being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for potential antidiabetic applications. nih.gov The piperazine-2,5-dione framework is another example of a versatile scaffold that exhibits diverse biological effects, including anticancer properties. nih.gov The structural features of this compound, with its defined stereochemistry and potential for hydrogen bonding, make it an attractive scaffold for computational and synthetic efforts aimed at developing novel therapeutic agents.
| Scaffold | Example Application/Target | Reference |
|---|---|---|
| 1,3-Diazepine | Anticancer (Pentostatin), β-lactamase inhibitors (Avibactam) | nih.gov |
| 1,4-Dihydropyridine | L-type calcium channel blockers, multidrug resistance reversal | ucsd.edu |
| Thiazolidine-2,4-dione | PTP1B inhibitors (antidiabetic) | nih.gov |
| Piperazine-2,5-dione | Anticancer, antiviral, antioxidative agents | nih.gov |
| Indane-1,3-dione | Antitumor, antibacterial, anti-inflammatory agents | mdpi.com |
Contribution to Understanding Fundamental Biological Processes
The study of this compound and its parent compound, dihydrouracil (B119008), contributes to our understanding of fundamental biological processes, particularly pyrimidine (B1678525) metabolism. Dihydrouracil is a key intermediate in the catabolism of uracil (B121893), a fundamental component of RNA. mdpi.com The enzymes and pathways involved in the breakdown of pyrimidines are crucial for cellular homeostasis, and dysregulation can be associated with various diseases.
By using compounds like this compound as molecular probes, researchers can investigate the enzymes involved in these pathways. For example, studying the inhibitory effects of this compound on cell growth or viral replication can help to identify specific enzymes or cellular processes that are dependent on pyrimidine metabolism. biosynth.com Furthermore, the interaction of such small molecules with biological systems, such as the immune response, provides insights into the complex signaling cascades that govern these processes. biosynth.com The development of derivatives based on the 1,3-diazinane-2,4-dione scaffold can lead to more potent and selective tools for dissecting these intricate biological networks.
Future Research Directions and Translational Perspectives for 1 Methyl 1,3 Diazinane 2,4 Dione
Exploration of Undiscovered Biological Targets and Pathways
Initial research indicates that 1-methyl-1,3-diazinane-2,4-dione possesses immunosuppressive properties, including the inhibition of T-cell and natural killer cell production. biosynth.com It has also demonstrated potential as an inhibitor of HIV replication and in vitro cancer cell growth. biosynth.com A related compound, 1,3-dimethyl-1,3-diazinane-2,4-dione, has been shown to inhibit viral reverse transcriptase and protease enzymes in HIV and hepatitis B virus. biosynth.com These findings provide a foundation for exploring more specific and previously undiscovered biological targets.
Future research should focus on identifying the precise molecular machinery with which this compound interacts. The structural relationship to dihydrouracil (B119008), an intermediate in pyrimidine (B1678525) catabolism, suggests that metabolic pathways could be a fruitful area of investigation. wikipedia.org Dihydrouracil derivatives have been implicated as HIV-1 integrase inhibitors, pointing to another potential, yet unconfirmed, target for this compound. wikigenes.org
Advanced proteomic and transcriptomic analyses could be employed to map the cellular pathways modulated by the compound. This could reveal novel interactions beyond the currently suggested targets, potentially implicating it in pathways related to programmed cell death (apoptosis), cellular signaling, or DNA repair mechanisms. wikigenes.orgnih.gov Identifying these new targets is crucial for understanding its full therapeutic potential and for designing second-generation analogs with enhanced specificity and efficacy.
Development of More Efficient and Sustainable Synthetic Methodologies
While specific, high-yield synthetic routes for this compound are not extensively detailed in current literature, the synthesis of related heterocyclic structures provides a roadmap for future development. The synthesis of barbituric acid (1,3-diazinane-2,4,6-trione), for example, involves the condensation of urea (B33335) with diethyl malonate. wikipedia.org This classic reaction could be adapted, perhaps using N-methylurea and a malonic acid derivative, to form the target scaffold.
Future efforts must prioritize efficiency and sustainability. This includes exploring:
Catalysis: Utilizing novel catalysts, such as tertiary amines or enzymatic catalysts, could improve reaction rates and yields while reducing the need for harsh reaction conditions. google.com
Green Chemistry: Employing less hazardous solvents and reagents, minimizing waste production, and using starting materials derived from renewable feedstocks are key principles to incorporate.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher purity, easier scalability, and potentially safer synthesis compared to traditional batch processing.
The goal is to develop a synthetic protocol that is not only high-yielding but also economically viable and environmentally benign, which is essential for translating the compound from a laboratory curiosity to a readily available research tool or therapeutic precursor.
Integration of Artificial Intelligence and Machine Learning in Diazinane Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for the development of this compound and its analogs. nih.gov These computational tools can accelerate the design-build-test-learn cycle significantly.
Key applications include:
De Novo Design: Generative models, such as Conditional Randomized Transformers (CRT) and deep conditional transformer neural networks like SyntaLinker, can design novel molecules with desired properties. chemrxiv.orgnih.gov By training these models on libraries of known bioactive compounds, they can generate new diazinane derivatives predicted to have high affinity for specific biological targets. chemrxiv.org
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of virtual compounds before they are synthesized. chemrxiv.org This allows researchers to prioritize the most promising candidates, saving time and resources.
Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate new potential biological targets for the diazinane scaffold, complementing the experimental approaches described in section 8.1.
Table 2: Overview of AI/ML Models in Drug Design
| Model/Approach | General Function | Potential Application for Diazinane Derivatives |
|---|---|---|
| SyntaLinker | A deep conditional transformer neural network for scaffold hopping and identifying new potent inhibitors. nih.gov | Designing novel this compound analogs to target specific kinases or enzymes. nih.gov |
| Conditional Randomized Transformer (CRT) | A generative model for the de novo design of molecules, particularly effective for nucleoside analogs. chemrxiv.orgchemrxiv.org | Generating diverse libraries of diazinane-based compounds with potential antiviral or anticancer properties. chemrxiv.orgchemrxiv.org |
| Graph Convolutional Networks (GCNs) | ML models used for predicting molecular properties and identifying new bioactive compounds from large datasets. nih.gov | Screening virtual libraries to identify diazinane derivatives with high predicted activity against targets like bacteria or viruses. nih.gov |
By integrating AI and ML, the exploration of the chemical space around the this compound core can be performed with unprecedented speed and precision.
Novel Applications in Chemical Biology and Material Sciences
Beyond direct therapeutic use, the unique structure of this compound makes it a candidate for applications in chemical biology and material sciences.
Chemical Biology: The compound can serve as a molecular probe to study biological systems. By attaching fluorescent tags or reactive handles, it can be converted into an activity-based probe to identify and visualize its target proteins within cells. Its structural similarity to pyrimidines also makes it a potential tool for studying DNA-protein interactions or DNA repair pathways. wikigenes.orgnih.gov
Material Sciences: The diazinane-dione scaffold, like the related barbiturate (B1230296) and indane-1,3-dione structures, possesses properties suitable for creating advanced materials. wikipedia.orgmdpi.com Potential applications include:
Supramolecular Chemistry: The hydrogen bond donor and acceptor sites on the molecule could be used to direct the self-assembly of complex, ordered structures, similar to artificial receptors designed using barbiturates. wikipedia.org
Polymer Science: It could function as a monomer or a functional additive in the synthesis of novel polymers with unique thermal or electronic properties.
Functional Dyes and Sensors: Modification of the scaffold, for example, by creating derivatives analogous to indane-1,3-dione-based crown ethers, could lead to the development of chemosensors for detecting specific ions or molecules. mdpi.com
The versatility of the this compound core opens up exciting possibilities for its use as a building block in both biological research and the creation of next-generation materials.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3-dimethyl-1,3-diazinane-2,4-dione |
| Barbituric acid (1,3-diazinane-2,4,6-trione) |
| Diethyl malonate |
| Dihydrouracil |
| Indane-1,3-dione |
| N-methylurea |
| Thiazolidine-2,4-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
